molecular formula C11H10I2O3 B12476546 (E)-3-(4-ethoxy-3,5-diiodophenyl)acrylic acid

(E)-3-(4-ethoxy-3,5-diiodophenyl)acrylic acid

Cat. No.: B12476546
M. Wt: 444.00 g/mol
InChI Key: VIVKFZXPGQNPKQ-UHFFFAOYSA-N
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Description

(E)-3-(4-ethoxy-3,5-diiodophenyl)acrylic acid is an organic compound characterized by the presence of ethoxy, diiodo, and acrylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-ethoxy-3,5-diiodophenyl)acrylic acid typically involves the following steps:

    Iodination: The starting material, 4-ethoxyphenyl, undergoes iodination to introduce iodine atoms at the 3 and 5 positions.

    Aldol Condensation: The iodinated intermediate is then subjected to aldol condensation with acrylic acid to form the desired product.

The reaction conditions often include the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-ethoxy-3,5-diiodophenyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The double bond in the acrylic acid moiety can be reduced to form saturated derivatives.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-ethoxy-3,5-diiodobenzoic acid.

    Reduction: Formation of 3-(4-ethoxy-3,5-diiodophenyl)propionic acid.

    Substitution: Formation of derivatives with various functional groups replacing the iodine atoms.

Scientific Research Applications

(E)-3-(4-ethoxy-3,5-diiodophenyl)acrylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-3-(4-ethoxy-3,5-diiodophenyl)acrylic acid involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating receptor activity to influence cellular signaling pathways.

    Gene Expression: Affecting the expression of genes related to cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-methoxy-3,5-diiodophenyl)acrylic acid: Similar structure but with a methoxy group instead of an ethoxy group.

    (E)-3-(4-ethoxy-3,5-dibromophenyl)acrylic acid: Similar structure but with bromine atoms instead of iodine.

Uniqueness

(E)-3-(4-ethoxy-3,5-diiodophenyl)acrylic acid is unique due to the presence of iodine atoms, which can significantly influence its reactivity and biological activity. The ethoxy group also imparts specific chemical properties that differentiate it from similar compounds.

Properties

Molecular Formula

C11H10I2O3

Molecular Weight

444.00 g/mol

IUPAC Name

3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid

InChI

InChI=1S/C11H10I2O3/c1-2-16-11-8(12)5-7(6-9(11)13)3-4-10(14)15/h3-6H,2H2,1H3,(H,14,15)

InChI Key

VIVKFZXPGQNPKQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1I)C=CC(=O)O)I

Origin of Product

United States

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